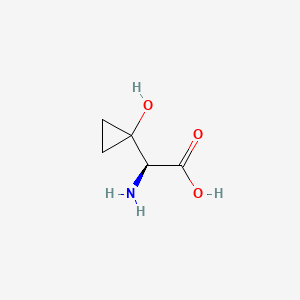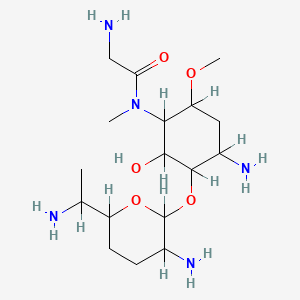
LEAD THIOSULFATE
描述
Lead thiosulfate is an inorganic compound with the chemical formula ( \text{PbS}_2\text{O}_3 ) It is a salt of thiosulfuric acid and lead
准备方法
Lead thiosulfate can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of lead nitrate with sodium thiosulfate in an aqueous solution. The reaction proceeds as follows[ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{PbS}_2\text{O}_3 + 2\text{NaNO}_3 ] This reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: Industrially, this compound can be produced by reacting lead oxide with thiosulfuric acid under controlled conditions. This method ensures a higher yield and purity of the compound.
化学反应分析
Lead thiosulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead sulfate and sulfur dioxide in the presence of an oxidizing agent such as hydrogen peroxide. [ \text{PbS}_2\text{O}_3 + \text{H}_2\text{O}_2 \rightarrow \text{PbSO}_4 + \text{SO}_2 + \text{H}_2\text{O} ]
Reduction: In the presence of reducing agents, this compound can be reduced to lead sulfide and sulfur. [ \text{PbS}_2\text{O}_3 + \text{H}_2 \rightarrow \text{PbS} + \text{S} + \text{H}_2\text{O} ]
Substitution: this compound can undergo substitution reactions with halides to form lead halides and thiosulfate salts. [ \text{PbS}_2\text{O}_3 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + \text{Na}_2\text{S}_2\text{O}_3 ]
科学研究应用
Lead thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other lead compounds.
Biology: this compound is studied for its potential biological effects and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of heavy metal poisoning.
作用机制
The mechanism of action of lead thiosulfate involves its interaction with metal ions to form stable complexes. This property is particularly useful in the extraction of metals from ores. The compound binds to metal ions, facilitating their dissolution and subsequent recovery. Additionally, this compound can interact with cellular components, potentially affecting various biochemical pathways .
相似化合物的比较
Lead thiosulfate can be compared with other thiosulfate compounds, such as:
Sodium Thiosulfate: Unlike this compound, sodium thiosulfate is widely used in medicine for the treatment of cyanide poisoning and in photography as a fixer.
Ammonium Thiosulfate: This compound is commonly used in fertilizers and as a leaching agent in the mining industry.
Potassium Thiosulfate: Similar to ammonium thiosulfate, it is used in agriculture and as a reagent in various chemical processes.
This compound is unique due to its specific interactions with lead ions, which confer distinct chemical properties and applications .
属性
IUPAC Name |
4-methylidenecyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNKYLDSDFUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950569 | |
| Record name | p-Quinonemethide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-87-4, 27890-67-1 | |
| Record name | p-Quinonemethide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinone methide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Cyclohexadien-1-one, 6-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quinonemethide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINONE METHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)






![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)





